molecular formula C11H8Cl2N2O B3154398 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 77509-93-4

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3154398
CAS No.: 77509-93-4
M. Wt: 255.1 g/mol
InChI Key: NGDQOECLUVKAMB-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of a chloro-substituted phenyl ring and a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier-Haack reagent, which is formed by the reaction of phosphorus oxychloride (POCl3) with dimethylformamide (DMF). The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Vilsmeier-Haack reaction remains a viable method for large-scale synthesis due to its efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro groups on the phenyl ring and pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde and chloro functional groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-thiol: Similar structure but with a thiol group instead of an aldehyde.

Uniqueness

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDQOECLUVKAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167656
Record name 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77509-93-4
Record name 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77509-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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